Rilzabrutinib

Catalog No.
S878386
CAS No.
1575596-29-0
M.F
C36H40FN9O3
M. Wt
665.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rilzabrutinib

CAS Number

1575596-29-0

Product Name

Rilzabrutinib

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile

Molecular Formula

C36H40FN9O3

Molecular Weight

665.8 g/mol

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N

SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Description

The exact mass of the compound Rilzabrutinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase, designed primarily for the treatment of autoimmune diseases. This compound is characterized by its selective binding to a specific cysteine residue on Bruton's tyrosine kinase, which is crucial for various immune cell signaling pathways. By inhibiting this kinase, rilzabrutinib effectively modulates the activity of B cells and other innate immune cells, thereby reducing inflammation and autoimmunity without inducing cell death in these cells .

To construct its complex structure. While specific proprietary methods may not be publicly disclosed, the general synthetic pathway includes:

  • Formation of the Pyrazolo-Pyrimidine Core: This step involves cyclization reactions to form the pyrazolo-pyrimidine scaffold.
  • Attachment of Side Chains: The addition of piperidine and oxetane moieties is accomplished through coupling reactions.
  • Final Modifications: Functional groups are introduced or modified to enhance potency and selectivity.

These synthetic strategies ensure that rilzabrutinib retains its desired pharmacological properties while achieving high purity and yield .

Rilzabrutinib exhibits potent anti-inflammatory properties by selectively inhibiting Bruton's tyrosine kinase. This inhibition leads to reduced activation of B cells and other immune cells such as macrophages and mast cells. Studies have shown that rilzabrutinib effectively decreases inflammatory cytokine production and cellular activation without causing cytotoxicity . Its unique mechanism allows for sustained therapeutic effects while minimizing adverse reactions commonly associated with irreversible inhibitors.

Rilzabrutinib is primarily investigated for its potential in treating various autoimmune disorders, such as:

  • Immune Thrombocytopenic Purpura: A condition characterized by low platelet counts due to immune-mediated destruction.
  • Rheumatoid Arthritis: An autoimmune disease where rilzabrutinib may help reduce joint inflammation and damage.
  • Other Immune-Mediated Diseases: Ongoing research is assessing its efficacy across a range of conditions involving excessive immune responses.

Its ability to modulate B cell activity positions it as a promising candidate in immunotherapy .

Interaction studies have demonstrated that rilzabrutinib exhibits minimal off-target effects compared to other Bruton's tyrosine kinase inhibitors. In biochemical assays, it showed over 90% inhibition of only six out of 251 kinases screened at a concentration of 1 micromolar, underscoring its selectivity . Furthermore, pharmacokinetic studies have indicated that rilzabrutinib has a favorable absorption profile with moderate hepatic extraction, suggesting that it may interact with metabolic enzymes but does not significantly alter their activity .

Rilzabrutinib shares similarities with other Bruton's tyrosine kinase inhibitors but stands out due to its reversible covalent binding mechanism. Here are some comparable compounds:

Compound NameTypeBinding MechanismUnique Features
IbrutinibIrreversible InhibitorCovalent bindingPermanent modification; broader off-target activity
AcalbrutinibIrreversible InhibitorCovalent bindingHigher selectivity but permanent binding
ZanubrutinibIrreversible InhibitorCovalent bindingDesigned for B cell malignancies

Uniqueness of Rilzabrutinib:

  • Rilzabrutinib's reversible covalent nature allows for tailored therapeutic applications where control over inhibitor residence time is critical.
  • It exhibits lower systemic exposure while maintaining potent biological activity against target kinases, thus reducing potential side effects associated with irreversible inhibitors .

XLogP3

3.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

665.32381433 g/mol

Monoisotopic Mass

665.32381433 g/mol

Heavy Atom Count

49

UNII

5G1WE425BI

Drug Indication

Treatment of immune thrombocytopenia

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
Tec family
BTK [HSA:695] [KO:K07370]

Other CAS

1575591-66-0

Wikipedia

PRN1008

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-07-21

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